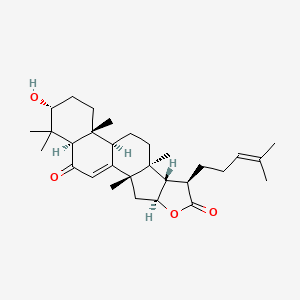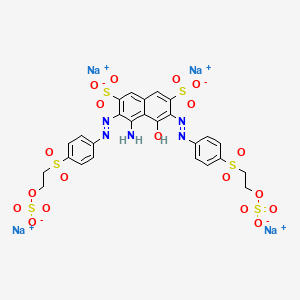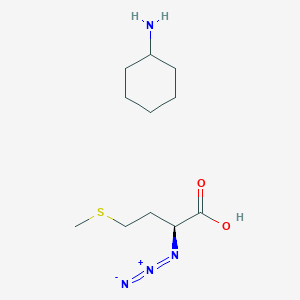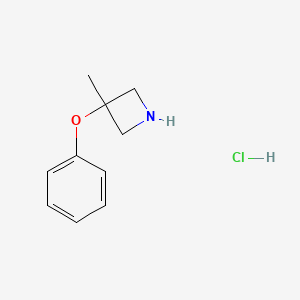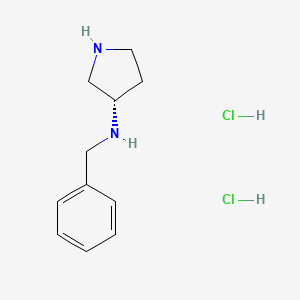
Nitrophenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrophenylhydrazine is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further bonded to a hydrazine moiety. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrophenylhydrazine can be synthesized through several methods. One common method involves the reaction of nitrobenzene with hydrazine hydrate in the presence of a catalyst. For example, in a halogenated hydrocarbon and water two-phase system, nitrobenzene reacts with hydrazine hydrate under catalytic conditions to yield this compound . Another method involves the diazotization of nitroaniline followed by reduction and hydrolysis to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. For instance, using parachloronitrobenzene as a starting material, the reaction with hydrazine hydrate in the presence of a catalyst can yield this compound with a purity of over 99% and a yield of 80-85% .
Chemical Reactions Analysis
Types of Reactions: Nitrophenylhydrazine undergoes various chemical reactions, including:
Reduction: It can be reduced to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Condensation: It reacts with carbonyl compounds to form hydrazones.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and hydrogen in the presence of a catalyst.
Substitution: Reagents such as halides and bases are used for substitution reactions.
Condensation: Carbonyl compounds like aldehydes and ketones react with this compound to form hydrazones under acidic or basic conditions.
Major Products:
Reduction: Aminophenylhydrazine
Substitution: Various substituted phenylhydrazines
Condensation: Hydrazones
Scientific Research Applications
Mechanism of Action
The mechanism of action of nitrophenylhydrazine involves its interaction with carbonyl compounds to form hydrazones. This reaction is a nucleophilic addition followed by an elimination reaction, where the hydrazine group adds to the carbonyl carbon, and water is eliminated to form the hydrazone . The molecular targets include carbonyl groups in aldehydes and ketones, and the pathways involved are typical of nucleophilic addition-elimination mechanisms.
Comparison with Similar Compounds
- 2-Nitrophenylhydrazine
- 3-Nitrophenylhydrazine
- 4-Nitrophenylhydrazine
Comparison: Nitrophenylhydrazine is unique due to its specific nitro group position on the phenyl ring, which influences its reactivity and applications. For example, 2-nitrophenylhydrazine and 3-nitrophenylhydrazine have different reactivity profiles and are used in different contexts. The position of the nitro group affects the compound’s ability to form hydrazones and its overall stability .
Properties
CAS No. |
100-16-6 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.13868 |
Synonyms |
Nitrophenylhydrazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



